2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine
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Overview
Description
2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxine and pyrrolidine intermediates, which are then coupled under specific conditions to form the final compound.
Preparation of Benzodioxine Intermediate: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Preparation of Pyrrolidine Intermediate: The pyrrolidine ring is often synthesized via a reductive amination reaction involving a suitable ketone and an amine.
Coupling Reaction: The final step involves the coupling of the benzodioxine and pyrrolidine intermediates with a methoxypyrazine derivative. This step typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.
Reduction: Reduction reactions can occur at the carbonyl group of the benzodioxine moiety, resulting in the corresponding alcohol.
Substitution: The methoxypyrazine ring can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Hydroxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzodioxine and pyrrolidine moieties may contribute to its binding affinity and selectivity towards certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine derivatives: These compounds share the benzodioxine ring and may exhibit similar chemical reactivity.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring may have comparable biological activities.
Methoxypyrazine derivatives: These compounds are known for their distinct odor and potential biological effects.
Uniqueness
2-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}-3-methoxypyrazine is unique due to the combination of its three distinct moieties, which confer a unique set of chemical and biological properties
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-23-16-17(20-8-7-19-16)25-12-6-9-21(10-12)18(22)15-11-24-13-4-2-3-5-14(13)26-15/h2-5,7-8,12,15H,6,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYKTBLVRIOVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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